Guanfacine Hydrochloride

Description

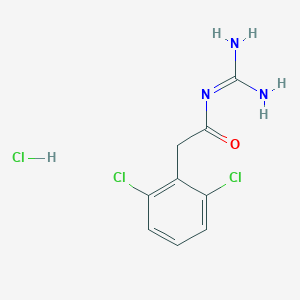

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFYECXYGUIODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29110-47-2 (Parent) | |

| Record name | Guanfacine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045157 | |

| Record name | Guanfacine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29110-48-3, 29110-47-2 | |

| Record name | Guanfacine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29110-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanfacine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | guanfacine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanfacine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(aminoiminomethyl)-2,6-dichlorophenylacetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANFACINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PML56A160O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Guanfacine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanism of action of Guanfacine (B1203898) Hydrochloride, a selective alpha-2A (α2A) adrenergic receptor agonist. The document details its primary pharmacological target, the subsequent intracellular signaling cascade, and its effects on neuronal function, particularly within the prefrontal cortex (PFC). Quantitative binding data and detailed experimental protocols that have been instrumental in elucidating this mechanism are also presented.

Core Mechanism of Action: Selective α2A-Adrenergic Receptor Agonism

Guanfacine hydrochloride is a centrally acting antihypertensive and non-stimulant medication for Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Its principal mechanism of action is the selective agonism of α2A-adrenergic receptors.[2] While there are three subtypes of α2-adrenergic receptors (α2A, α2B, and α2C), guanfacine exhibits a significantly higher affinity for the α2A subtype.[2][3] This selectivity is thought to contribute to its distinct therapeutic profile compared to less selective α2-agonists like clonidine.[4]

In the context of cognitive enhancement and the treatment of ADHD, the therapeutic actions of guanfacine are primarily attributed to its effects on postsynaptic α2A-adrenergic receptors located on the dendritic spines of pyramidal neurons in the prefrontal cortex.[4] This contrasts with the classical understanding of α2-receptors as primarily presynaptic autoreceptors that inhibit norepinephrine (B1679862) release.[3]

Stimulation of these postsynaptic α2A-receptors by guanfacine initiates a G-protein-coupled signaling cascade that strengthens the connectivity and signaling of PFC networks, which are crucial for executive functions such as working memory, attention, and impulse control.[2][4]

The Prefrontal Cortex Signaling Pathway

The binding of guanfacine to postsynaptic α2A-adrenergic receptors on dendritic spines in the PFC triggers the following key events:

-

Gαi-protein activation: The α2A-adrenergic receptor is coupled to an inhibitory G-protein (Gαi). Agonist binding leads to the activation of this G-protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi-protein inhibits the enzyme adenylyl cyclase.

-

Reduction of cyclic AMP (cAMP): The inhibition of adenylyl cyclase results in decreased intracellular levels of the second messenger cyclic AMP (cAMP).

-

Closure of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: HCN channels, which are potassium channels, are opened by cAMP. The reduction in cAMP levels leads to the closure of these HCN channels.

-

Strengthening of Network Connectivity: The closure of HCN channels on dendritic spines enhances the efficacy of synaptic inputs and strengthens the connectivity of the PFC neuronal network. This leads to an increase in the firing of PFC neurons, thereby improving the cognitive functions regulated by this brain region.[2]

This signaling pathway is crucial for filtering out distractions and enhancing the signal-to-noise ratio in PFC processing, which is often impaired in conditions like ADHD.

Caption: Signaling pathway of Guanfacine in the prefrontal cortex.

Quantitative Data

The selectivity and affinity of guanfacine for the α2A-adrenergic receptor have been quantified in several studies. The following table summarizes key binding parameters.

| Parameter | Value | Species/Tissue | Reference |

| Receptor Selectivity | 15-20 times higher affinity for α2A vs. α2B/α2C | Not Specified | [2][3] |

| Dissociation Constant (Kd) | 1.77 ± 0.24 nM | Rat Cerebral Cortex | [5] |

| Maximum Binding Capacity (Bmax) | 118.2 ± 8.4 fmol/mg protein | Rat Cerebral Cortex | [5] |

Experimental Protocols

The mechanism of action of guanfacine has been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity (Kd) and receptor density (Bmax) of guanfacine for α2A-adrenergic receptors using [3H]-guanfacine.

Objective: To quantify the binding characteristics of [3H]-guanfacine to α2A-adrenergic receptors in brain tissue.

Materials:

-

Rat cerebral cortex tissue

-

[3H]-guanfacine (specific activity ~24.2 Ci/mmol)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.7)

-

Wash buffer (ice-cold binding buffer)

-

Unlabeled guanfacine or norepinephrine (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Homogenizer

-

Centrifuge

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer to a specific protein concentration (e.g., 1 mg/mL).

-

-

Binding Assay:

-

For saturation experiments, set up a series of tubes with a constant amount of membrane preparation and increasing concentrations of [3H]-guanfacine (e.g., 0.1 to 20 nM).

-

For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled guanfacine or norepinephrine (e.g., 10 µM) to determine non-specific binding.

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum.

-

Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding for each concentration of [3H]-guanfacine.

-

Plot specific binding against the concentration of [3H]-guanfacine.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

-

Caption: Workflow for a radioligand binding assay.

Slice Electrophysiology

This protocol provides a general framework for performing whole-cell patch-clamp recordings from pyramidal neurons in acute brain slices of the PFC to study the effects of guanfacine.

Objective: To measure the effect of guanfacine on the electrophysiological properties of PFC pyramidal neurons.

Materials:

-

Rodent (rat or mouse)

-

Vibratome or tissue slicer

-

Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2, 5% CO2)

-

Intracellular solution for patch pipettes (e.g., K-gluconate based)

-

This compound stock solution

-

Patch-clamp amplifier and data acquisition system

-

Microscope with DIC optics

Procedure:

-

Slice Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.

-

Rapidly dissect the brain and prepare coronal slices (e.g., 300 µm thick) of the PFC using a vibratome in ice-cold aCSF.

-

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

-

Visualize pyramidal neurons in the PFC (e.g., layer V) using DIC optics.

-

Obtain a whole-cell patch-clamp recording from a selected neuron using a glass pipette filled with intracellular solution.

-

Record baseline neuronal activity, including resting membrane potential, input resistance, and firing properties in response to current injections.

-

-

Drug Application:

-

Bath-apply guanfacine at a known concentration (e.g., 1-10 µM) by adding it to the perfusing aCSF.

-

Allow sufficient time for the drug to take effect and record the changes in the electrophysiological properties of the neuron.

-

-

Data Analysis:

-

Analyze the recorded data to quantify the effects of guanfacine on neuronal excitability, membrane properties, and synaptic activity.

-

Caption: Workflow for a slice electrophysiology experiment.

Immunoelectron Microscopy for Receptor Co-localization

This protocol outlines the general steps for demonstrating the co-localization of α2A-adrenergic receptors and HCN channels on dendritic spines in the PFC.

Objective: To visualize the subcellular location of α2A-adrenergic receptors and HCN channels and determine if they are present in the same compartments.

Materials:

-

Animal (e.g., monkey, rat)

-

Fixatives (e.g., paraformaldehyde, glutaraldehyde)

-

Primary antibodies: rabbit anti-α2A-adrenergic receptor and mouse anti-HCN1 channel

-

Secondary antibodies conjugated to different sized gold particles (e.g., anti-rabbit 10 nm gold, anti-mouse 5 nm gold)

-

Electron microscope

Procedure:

-

Tissue Preparation:

-

Perfuse the animal with fixatives to preserve tissue structure.

-

Dissect the PFC and cut it into small blocks.

-

Further fix the tissue blocks and then cryoprotect them.

-

-

Immunolabeling:

-

Prepare thin sections of the tissue.

-

Incubate the sections with a mixture of the two primary antibodies.

-

Wash the sections and then incubate with a mixture of the two secondary antibodies conjugated to different sized gold particles.

-

-

Microscopy:

-

Process the sections for electron microscopy (e.g., postfixation with osmium tetroxide, dehydration, and embedding in resin).

-

Cut ultrathin sections and mount them on grids.

-

Examine the sections under an electron microscope.

-

-

Analysis:

-

Identify dendritic spines and look for the presence of both sizes of gold particles, indicating the co-localization of α2A-adrenergic receptors and HCN channels.

-

Conclusion

The mechanism of action of this compound is well-characterized, centering on its selective agonism of postsynaptic α2A-adrenergic receptors in the prefrontal cortex. This initiates a signaling cascade that inhibits cAMP production, closes HCN channels, and ultimately enhances the strength and fidelity of neuronal network signaling. This targeted action on the PFC provides a strong rationale for its efficacy in treating disorders of executive function, such as ADHD. The experimental approaches detailed in this guide have been pivotal in building this comprehensive understanding and continue to be valuable tools in the ongoing research and development of novel therapeutics targeting this pathway.

References

- 1. droracle.ai [droracle.ai]

- 2. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Alpha-2 Adrenergic Receptors and Attention—Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [3H]-guanfacine: a radioligand that selectively labels high affinity alpha2-adrenoceptor sites in homogenates of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Alpha-2A Adrenergic Agonist Properties of Guanfacine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective alpha-2A adrenergic agonist properties of guanfacine (B1203898) hydrochloride. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, receptor selectivity, and the experimental methodologies used for its characterization.

Executive Summary

Guanfacine hydrochloride is a centrally acting alpha-2 adrenergic agonist that exhibits a notable selectivity for the alpha-2A adrenergic receptor subtype. This selectivity is believed to be a key factor in its therapeutic efficacy, particularly in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and hypertension. By primarily targeting the alpha-2A receptors in the prefrontal cortex, guanfacine modulates downstream signaling pathways, leading to improved neuronal function and cognitive enhancement. This document will explore the quantitative aspects of guanfacine's receptor binding and functional activity, detail the experimental protocols for these assessments, and visualize the key signaling pathways and experimental workflows.

Quantitative Analysis of Receptor Selectivity

Guanfacine's therapeutic advantage over less selective alpha-2 adrenergic agonists, such as clonidine (B47849), is attributed to its higher affinity for the alpha-2A subtype compared to the alpha-2B and alpha-2C subtypes. This selectivity results in a more targeted pharmacological effect with a potentially more favorable side-effect profile.

Binding Affinity (Ki)

The binding affinity of a ligand for a receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the binding affinities of guanfacine and clonidine for the human alpha-2 adrenergic receptor subtypes.

| Compound | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | Selectivity (α2B/α2A) | Selectivity (α2C/α2A) |

| Guanfacine | 31 | ~1860 | ~620 | ~60-fold | ~20-fold |

| Clonidine | Varies | Varies | Varies | Non-selective | Non-selective |

Note: Specific Ki values for clonidine across all subtypes from a single comparative study are not consistently reported in the literature, but it is widely characterized as a non-selective alpha-2 agonist. Guanfacine's selectivity is reported to be approximately 15 to 20 times higher for the alpha-2A subtype than for the alpha-2B or alpha-2C subtypes. One source indicates a 60-fold selectivity over the alpha-2B subtype.

Functional Potency (EC50)

Functional potency measures the concentration of a ligand required to elicit a half-maximal response in a functional assay. It is expressed as the half-maximal effective concentration (EC50), with a lower EC50 value indicating greater potency. The table below presents the functional potencies of guanfacine and clonidine at the human alpha-2 adrenergic receptor subtypes.

| Compound | α2A-AR EC50 (nM) | α2B-AR EC50 (nM) | α2C-AR EC50 (nM) |

| Guanfacine | 1.2 (mM) | 0.17 (mM) | Data Not Available |

| Clonidine | 2.0 (mM) | 0.45 (mM) | Data Not Available |

Note: The provided EC50 values are from a study on rat sciatic nerve fibers and are in the millimolar (mM) range, which may not directly reflect receptor-level potency in a recombinant system. It is generally accepted that guanfacine is a potent agonist at the alpha-2A receptor.

Core Signaling Pathway of Guanfacine at the Alpha-2A Adrenergic Receptor

Guanfacine's primary mechanism of action involves the activation of postsynaptic alpha-2A adrenergic receptors in the prefrontal cortex. These receptors are coupled to inhibitory G-proteins (Gi).

Upon binding of guanfacine, the Gi protein is activated, leading to the inhibition of the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels leads to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This cascade of events ultimately strengthens the connectivity and signaling of prefrontal cortex neurons, which is thought to underlie the cognitive-enhancing effects of guanfacine.

Experimental Protocols

The characterization of guanfacine's selective alpha-2A adrenergic agonist properties relies on a suite of in vitro pharmacological assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of guanfacine and clonidine for the human

Guanfacine Hydrochloride effects on prefrontal cortex

An In-depth Technical Guide on the Effects of Guanfacine Hydrochloride on the Prefrontal Cortex

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a selective α2A-adrenergic receptor (α2A-AR) agonist, is a non-stimulant medication approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and is explored for other cognitive disorders involving prefrontal cortex (PFC) dysfunction.[1][2][3] Its therapeutic efficacy stems from a distinct postsynaptic mechanism within the PFC that strengthens synaptic connectivity, enhances neuronal signaling, and improves executive functions. This guide provides a detailed examination of Guanfacine's mechanism of action, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action in the Prefrontal Cortex

Guanfacine's primary action is the stimulation of postsynaptic α2A-adrenergic receptors located on the dendritic spines of pyramidal neurons in the prefrontal cortex.[4][5][6] This action is crucial for modulating the higher-order cognitive functions subserved by the PFC, such as working memory, attention, and impulse control.[2][7][8] Unlike stimulant medications that primarily act on presynaptic catecholamine transporters, Guanfacine mimics the endogenous action of norepinephrine (B1679862) (NE) at these specific postsynaptic receptors.[4][5]

The activation of α2A-ARs initiates a G-protein-coupled signaling cascade that is central to its therapeutic effects:

-

Gαi-Protein Coupling: The α2A-AR is coupled to the inhibitory G-protein, Gαi.

-

Inhibition of Adenylyl Cyclase: Upon Guanfacine binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[1][9]

-

Closure of Ion Channels: Reduced cAMP levels cause the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and other potassium (K+) channels (e.g., KCNQ).[4][5][10][11][12]

The closure of these ion channels strengthens the synaptic inputs on dendritic spines, enhancing the signal transmission and connectivity of PFC networks.[1][2][6][10] This ultimately leads to more robust and stable firing of PFC neurons, particularly the "Delay" cells responsible for maintaining information online during working memory tasks.[10]

Signaling Pathway and Functional Consequences

The signaling cascade initiated by Guanfacine has profound effects on the electrophysiological properties of PFC neurons and the integrity of cortical microcircuits.

Signaling Pathway Diagram

The core intracellular signaling pathway modulated by Guanfacine is illustrated below.

Protection Against Stress

Stress exposure is known to elevate cAMP signaling, which weakens PFC connectivity and impairs cognitive function.[1] Guanfacine can counteract these detrimental effects by inhibiting the cAMP-PKA-K+ channel signaling pathway, thereby protecting dendritic spines from stress-induced atrophy and preserving PFC network function.[1][13]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical research on Guanfacine's effects on the PFC.

Table 1: Effects of Guanfacine on PFC-Dependent Cognitive Tasks in Animal Models

| Animal Model | Task | Guanfacine Dose | Key Outcome | Citation |

| Aged Rhesus Macaques | Delayed Match-to-Sample (DMTS) | 0.4 mg/kg (i.m.) | Attenuated cocaine-induced impairments in accuracy at long delay intervals. | [14] |

| Aged Rhesus Macaques | Working Memory Task | Not specified | Improved working memory, especially under distracting conditions. | [1][15] |

| Aged Rats | Delayed Alternation | 0.0001 µ g/0.5 µL (intra-PFC) | Enhanced delayed alternation performance. | [9] |

| Rats | 5-Choice Serial Reaction Time Task (5C-SRTT) | 0.1–1.0 mg/kg (i.p.) | Dose-dependently decreased premature and timeout responses induced by cocaine. | [14] |

| Neurofibromatosis Type 1 (NF1) Mouse Model | Open Field & Delay Discounting | 0.1 and 0.3 mg/kg (i.p.) | Reduced hyperactivity and impulsivity. | [16] |

Table 2: Effects of Guanfacine on PFC Neuronal Activity and Physiology

| Preparation | Method | Guanfacine Concentration/Dose | Key Outcome | Citation |

| Rat PFC Pyramidal Neurons (in vitro) | Patch-Clamp | 10 and 100 µM | Inhibited persistent and fast-inactivating voltage-gated sodium currents. | [17] |

| Rat PFC Pyramidal Neurons (in vitro) | Patch-Clamp | 100 µM | Inhibited neuronal excitability (reduced action potential firing). | [18] |

| Anesthetized Rats | Pharmacological MRI (phMRI) | 0.3 mg/kg (i.p.) | Increased BOLD signal (neuronal activity) in frontal cortex areas. Decreased BOLD in caudate putamen and nucleus accumbens. | [19] |

| Healthy Human Adults | fMRI | 1 mg (oral) | Selectively increased cue-evoked activation of the left dorsolateral PFC (DLPFC). | [20] |

| Monkeys | SPECT Imaging | Not specified | Improved working memory performance was accompanied by greater activation of the DLPFC. | [1][15] |

Key Experimental Protocols

The findings presented above are derived from a variety of rigorous experimental paradigms. Methodologies for key experiments are detailed below.

Animal Behavioral Assays

-

Protocol 1: Delayed Alternation Task (Rodents)

-

Apparatus: A T-maze with a starting arm and two goal arms.

-

Procedure: A rat is first forced to enter one of the goal arms (e.g., the left arm) to receive a reward. After a specified delay period (ranging from seconds to minutes), the rat is returned to the start arm and must choose the opposite arm (the right arm) to receive a second reward.

-

Drug Administration: Guanfacine or vehicle is administered systemically (e.g., intraperitoneally) or directly into the PFC via a cannula before the test session.[9]

-

Primary Metric: Percentage of correct alternations. An improvement in performance indicates enhanced spatial working memory.

-

-

Protocol 2: 5-Choice Serial Reaction Time Task (5C-SRTT) (Rodents)

-

Apparatus: An operant chamber with five apertures that can be illuminated.

-

Procedure: Rats are trained to detect a brief light stimulus presented randomly in one of the five apertures and to respond with a nose-poke into the illuminated hole to receive a reward.

-

Drug Administration: Guanfacine and/or an impairing agent like cocaine are administered before the session.[14]

-

Primary Metrics:

-

Attention: Accuracy (correct responses) and omissions.

-

Impulsivity: Premature responses (responding before the stimulus appears).

-

-

Electrophysiological and Imaging Workflows

The workflow for an in vivo electrophysiology experiment combined with a cognitive task is a powerful method for dissecting neural circuit function.

-

Protocol 3: In Vivo Electrophysiology and Iontophoresis (Monkeys)

-

Animal Training: Monkeys are trained to perform a PFC-dependent task, such as a delayed response task, to a high level of proficiency.

-

Surgical Preparation: A recording chamber is surgically implanted over the DLPFC.

-

Recording and Iontophoresis: A multi-barreled electrode is lowered into the DLPFC. One barrel serves as the recording electrode to isolate the activity of a single neuron, while other barrels contain Guanfacine, antagonists, or saline and are used to eject the substances directly onto the neuron's surface using a small electrical current (iontophoresis).

-

Data Acquisition: The neuron's firing rate is recorded during different phases of the task (e.g., cue, delay, response) before, during, and after the application of Guanfacine. This allows for a direct assessment of the drug's effect on task-related neuronal activity.[10]

-

-

Protocol 4: Functional Magnetic Resonance Imaging (fMRI) (Humans)

-

Participant Recruitment: Healthy adult participants are recruited.

-

Study Design: A double-blind, placebo-controlled, crossover design is typically used. Each participant completes two scanning sessions, one after receiving oral Guanfacine (e.g., 1 mg) and another after receiving a placebo, with the order counterbalanced across participants.[20]

-

Task: During fMRI scanning, participants perform a cognitive task that engages the PFC, such as a cued reaction time task that separates warning signals from motor responses.[20]

-

Data Analysis: The Blood-Oxygen-Level-Dependent (BOLD) signal is measured throughout the brain. Statistical parametric mapping is used to identify brain regions, particularly within the PFC, where activation is significantly different between the Guanfacine and placebo conditions.

-

Conceptual Synthesis of Guanfacine's Effects

Guanfacine's therapeutic impact can be understood as a multi-level process, beginning at the molecular level and culminating in improved behavioral and cognitive outcomes.

Conclusion and Future Directions

This compound enhances cognitive functions governed by the prefrontal cortex through a well-defined postsynaptic mechanism. By selectively stimulating α2A-adrenergic receptors, it inhibits the cAMP signaling cascade, leading to the closure of HCN and potassium channels.[1][4][5][10] This molecular action strengthens synaptic connections, enhances the firing of PFC neurons, and ultimately improves performance on tasks requiring working memory, attention, and impulse control.[1][2][14] The convergence of evidence from rodent, non-human primate, and human studies provides a robust translational basis for its clinical efficacy.[1]

For drug development professionals, this mechanism offers a clear therapeutic target distinct from that of psychostimulants. Future research should continue to explore the precise role of HCN and other potassium channel subtypes in PFC function and investigate the potential of α2A-AR agonists in treating a broader range of cognitive disorders characterized by PFC dysfunction, including traumatic brain injury and certain aspects of schizophrenia.[1][10]

References

- 1. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. knowledge.caribencana.id [knowledge.caribencana.id]

- 4. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Guanfacine for the Treatment of PFC Disorders | Arnsten Lab [medicine.yale.edu]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Guanfacine for the Treatment of PFC Disorders | Arnsten Lab [medicine.yale.edu]

- 9. α2A-adrenoceptor stimulation improves prefrontal cortical regulation of behavior through inhibition of cAMP signaling in aging animals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guanfacine for the Treatment of Cognitive Disorders: A Century of Discoveries at Yale - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Alpha 2A adrenergic receptor agonist, guanfacine, attenuates cocaine-related impairments of inhibitory response control and working memory in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Guanfacine treatment improves ADHD phenotypes of impulsivity and hyperactivity in a neurofibromatosis type 1 mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Guanfacine potentiates the activation of prefrontal cortex evoked by warning signals - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanfacine Hydrochloride signaling pathways

An In-depth Technical Guide to Guanfacine (B1203898) Hydrochloride Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfacine hydrochloride is a selective α2A-adrenergic receptor agonist utilized in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and hypertension.[1][2][3] Its therapeutic efficacy is rooted in its precise modulation of intracellular signaling cascades, primarily within the prefrontal cortex (PFC) for cognitive enhancement and in the brainstem for its antihypertensive effects. This document provides a detailed examination of the core signaling pathways activated by guanfacine, presents quantitative data on its receptor interactions, outlines key experimental protocols for its study, and offers visual representations of these complex biological processes.

Core Mechanism of Action: Selective α2A-Adrenergic Receptor Agonism

Guanfacine's primary molecular target is the α2A-adrenergic receptor (α2A-AR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2][4] Unlike the less selective α2-agonist clonidine (B47849), guanfacine exhibits a significantly higher affinity for the α2A subtype compared to the α2B and α2C subtypes.[4][5][6][7] This selectivity is believed to contribute to its more favorable side-effect profile, particularly with reduced sedation and cardiovascular effects compared to clonidine.[4][8][9] Guanfacine acts as an agonist, mimicking the action of endogenous norepinephrine (B1679862) (NE) at these receptors to initiate downstream signaling.[10][11]

Key Signaling Pathways

Guanfacine's effects are context-dependent, engaging different pathways in various brain regions to produce its therapeutic outcomes.

Prefrontal Cortex Signaling: Basis for ADHD Treatment

In the PFC, a brain region critical for executive functions like attention, working memory, and impulse control, guanfacine acts predominantly on postsynaptic α2A-receptors located on the dendritic spines of pyramidal neurons.[5][8][10][12][13] This action strengthens network connectivity and enhances neuronal signaling, which is often impaired in ADHD.[5][8][9][12]

The central pathway involves the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) signaling:

-

Receptor Activation: Guanfacine binds to the postsynaptic α2A-AR.

-

G-Protein Coupling: The activated receptor couples to an inhibitory G-protein (Gi/o).

-

Adenylyl Cyclase Inhibition: The α-subunit of the Gi/o protein dissociates and inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP.[10][12][14]

-

PKA Inactivation: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA).[12][14]

This cascade results in the closure of specific ion channels on the dendritic spine:

-

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: These "pacemaker" channels are directly opened by cAMP. Reduced cAMP levels cause HCN channels to close.[10][12][14][15]

-

Potassium (K+) Channels: The closure of certain potassium channels, likely including KCNQ channels, is also promoted by the reduction in cAMP-PKA signaling.[12][16]

The net effect of closing these K+ and HCN channels is an increase in membrane resistance of the dendritic spine. This strengthens the propagation of synaptic signals, enhances the firing of PFC neurons, and improves the signal-to-noise ratio within PFC microcircuits, thereby improving cognitive functions.[5][8][12][17] Furthermore, stimulation of α2A-receptors has been shown to promote the growth and maturation of dendritic spines, suggesting a role in neuronal plasticity.[10][14]

Brainstem Signaling: Basis for Antihypertensive Action

Guanfacine's original indication was for hypertension, an effect mediated by its action on α2A-ARs in the brainstem, specifically within the vasomotor center.[6][8][18]

-

Central α2A-AR Activation: Guanfacine stimulates α2A-ARs in the brainstem.

-

Reduced Sympathetic Outflow: This activation decreases sympathetic nerve impulses from the central nervous system to the peripheral vasculature and heart.[2][6][8]

-

Peripheral Effects: The reduction in sympathetic tone leads to decreased release of norepinephrine at nerve endings in blood vessels.

-

Hemodynamic Changes: This results in vasodilation (relaxation of blood vessels) and a reduced heart rate, which collectively lower peripheral vascular resistance and decrease blood pressure.[2][8][18]

Other Modulated Pathways

-

ERK1/2 Signaling: Some evidence suggests that guanfacine can induce the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) in specific neuronal circuits related to stress, such as the amygdala and bed nucleus of the stria terminalis (BNST).[19] This pathway is often associated with neuronal plasticity and survival.

-

Anti-inflammatory Action: α2A-ARs are also expressed on microglia. Guanfacine stimulation can deactivate these immune cells, providing an anti-inflammatory effect within the central nervous system, which may counteract the detrimental effects of chronic stress on PFC neurons.[17][20]

Quantitative Data

The selectivity and potency of guanfacine are defined by its binding affinity (Ki) and functional activity (EC50) at the adrenergic receptor subtypes.

Table 1: Receptor Binding Affinity Profile

| Receptor Subtype | Guanfacine Affinity (Ki) | Notes |

| α2A-Adrenergic | High | Guanfacine is reported to have 15-20 times higher affinity for the α2A subtype than for α2B or α2C.[4][6] |

| α2B-Adrenergic | Low | Lower affinity contributes to a reduced impact on certain cardiovascular functions compared to non-selective agonists.[4] |

| α2C-Adrenergic | Low | Low affinity may play a role in its distinct neuropsychopharmacological profile.[4] |

| Imidazoline (B1206853) I1 | Low | Unlike clonidine, guanfacine has low affinity for imidazoline receptors, which may contribute to its gentler cardiovascular profile.[5] |

Table 2: Functional Activity Data

| Assay / Endpoint | Guanfacine Potency (EC50) | Species / System |

| Inhibition of C Fiber Compound Action Potentials | 0.17 ± 0.06 mM | Rat Sciatic Nerve |

| Inhibition of Aα Fiber Compound Action Potentials | 1.2 ± 0.2 mM | Rat Sciatic Nerve |

Note: EC50 values for direct receptor-mediated second messenger inhibition (e.g., cAMP assays) are highly dependent on the specific cell line and experimental conditions used and are not consistently reported in the general literature. The data above reflects effects on nerve conduction.[21]

Experimental Protocols

The characterization of guanfacine's signaling pathways relies on a suite of established molecular and physiological assays.

Radioligand Binding Assay (for Affinity Determination)

This protocol is designed to determine the equilibrium dissociation constant (Ki) of guanfacine for α2-adrenergic receptor subtypes.

-

Membrane Preparation: Culture cells (e.g., HEK293, CHO) stably transfected to express a single human α2-adrenergic receptor subtype (α2A, α2B, or α2C). Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Competition Binding: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]RX821002, an α2 antagonist) to each well containing the prepared membranes.

-

Drug Incubation: Add increasing concentrations of unlabeled guanfacine (the competitor) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist like yohimbine).

-

Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Separation: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of guanfacine. Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

cAMP Accumulation Assay (for Functional Agonism)

This protocol measures guanfacine's ability to inhibit adenylyl cyclase and reduce cAMP levels.

-

Cell Culture: Plate cells expressing the α2A-AR in a multi-well format and grow to near confluency.

-

Pre-incubation: Wash cells and pre-incubate them in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. This prevents the degradation of cAMP and enhances the signal.

-

Drug Treatment: Treat the cells with a fixed concentration of an adenylyl cyclase stimulator (e.g., forskolin) to induce cAMP production. Simultaneously, add varying concentrations of guanfacine.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Stop the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in a commercial assay kit.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay, according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of guanfacine. Fit the data to a dose-response inhibition curve to determine the EC50 value, which represents the concentration of guanfacine that produces 50% of its maximal inhibitory effect.

Electrophysiological Recording in PFC Slices (for Neuronal Effects)

This protocol directly assesses the impact of guanfacine on the physiological activity of PFC neurons.

-

Slice Preparation: Acutely prepare coronal brain slices (300-400 µm thick) containing the PFC from a rodent. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

-

Recording Setup: Transfer a single slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF at physiological temperature.

-

Patch-Clamp Recording: Using a glass micropipette filled with an internal solution, obtain a whole-cell patch-clamp recording from a layer V pyramidal neuron in the PFC.

-

Baseline Measurement: Record baseline neuronal activity, including resting membrane potential, input resistance, and firing rate in response to depolarizing current injections. To study HCN channels, measure the voltage "sag" in response to hyperpolarizing current steps.

-

Guanfacine Application: Bath-apply guanfacine at a known concentration (e.g., 1-10 µM) to the slice by adding it to the perfusing aCSF.

-

Effect Measurement: After the drug has equilibrated, repeat the measurements from step 4. A reduction in the hyperpolarizing sag (B610663) and an increase in input resistance would be consistent with the closure of HCN and K+ channels.

-

Data Analysis: Compare the electrophysiological parameters before and after guanfacine application using appropriate statistical tests (e.g., paired t-test) to determine the significance of the drug's effect.

References

- 1. Guanfacine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Guanfacine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Profile of guanfacine extended release and its potential in the treatment of attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guanfacine Extended-Release Tablets (Intuniv), a Nonstimulant Selective Alpha2A-Adrenergic Receptor Agonist For Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Once-daily treatment of ADHD with guanfacine: patient implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. droracle.ai [droracle.ai]

- 10. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The alpha-2A adrenoceptor agonist guanfacine improves sustained attention and reduces overactivity and impulsiveness in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Guanfacine for the Treatment of PFC Disorders | Arnsten Lab [medicine.yale.edu]

- 14. researchgate.net [researchgate.net]

- 15. Alpha-2 Agonists in ADHD [medscape.org]

- 16. Guanfacine for the Treatment of Cognitive Disorders: A Century of Discoveries at Yale - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Guanfacine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 19. Regulation of neuronal activation by Alpha2A adrenergic receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The alpha 2-adrenergic agonists clonidine and guanfacine produce tonic and phasic block of conduction in rat sciatic nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamics of Guanfacine Hydrochloride in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfacine (B1203898) hydrochloride is a selective alpha-2A (α2A) adrenergic receptor agonist. Initially developed as an antihypertensive agent, its unique pharmacodynamic profile within the central nervous system (CNS) has led to its successful application in treating neurodevelopmental disorders, most notably Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Unlike psychostimulant medications that primarily target dopamine (B1211576) and norepinephrine (B1679862) transporters, guanfacine offers a distinct, non-stimulant mechanism of action by directly modulating postsynaptic neuronal activity in the prefrontal cortex (PFC).[3][4]

This technical guide provides an in-depth exploration of the CNS pharmacodynamics of guanfacine, summarizing quantitative receptor binding data, detailing its molecular signaling pathways, and outlining key experimental methodologies used to elucidate its effects.

Primary Mechanism of Action in the Prefrontal Cortex

The therapeutic effects of guanfacine on cognition and behavior are primarily mediated by its action on postsynaptic α2A-adrenergic receptors located on the dendritic spines of pyramidal neurons in the prefrontal cortex.[3][5][6] This mechanism enhances the regulation of attention, behavior, and working memory governed by the PFC.[1][7]

The signaling cascade is initiated by guanfacine binding to the G-protein coupled α2A-adrenergic receptor, which is coupled to an inhibitory G-protein (Gαi). This activation inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[8][9] The decrease in cAMP concentration subsequently reduces the activity of protein kinase A (PKA).[5][6] A key downstream effect of this pathway is the closure of nearby potassium (K+) channels, specifically hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[6][9] By closing these channels, guanfacine prevents the hyperpolarizing potassium efflux, thereby strengthening synaptic connectivity, stabilizing neuronal firing, and enhancing the signal-to-noise ratio within PFC networks.[5][6]

References

- 1. What is the mechanism of Guanfacine hydrochloride? [synapse.patsnap.com]

- 2. Pharmacokinetics and pharmacodynamics of immediate release vs. extended release guanfacine in adult daily smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guanfacine for the Treatment of PFC Disorders | Arnsten Lab [medicine.yale.edu]

- 4. droracle.ai [droracle.ai]

- 5. Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guanfacine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanfacine Hydrochloride in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Guanfacine (B1203898) Hydrochloride, a selective alpha-2A (α2A) adrenergic receptor agonist, for its application in neuroscience research. The document details its mechanism of action, pharmacokinetic profile, and established experimental protocols, presenting quantitative data and visual diagrams to support researchers in designing and interpreting studies involving this compound.

Introduction

Guanfacine Hydrochloride is a well-established pharmacological tool and therapeutic agent, initially developed as an antihypertensive drug.[1] Its utility in neuroscience has expanded significantly, leading to its FDA approval for treating Attention Deficit Hyperactivity Disorder (ADHD).[2][3] For researchers, guanfacine serves as a precise modulator of noradrenergic signaling, particularly within the prefrontal cortex (PFC), a brain region critical for higher-order executive functions.[4][5] This guide elucidates the core pharmacology of guanfacine and provides practical information for its application in preclinical and translational neuroscience research.

Pharmacology and Mechanism of Action

Guanfacine's primary mechanism of action is its selective agonism at α2A-adrenergic receptors.[4][6] Unlike less selective α2-agonists such as clonidine, guanfacine exhibits a higher affinity for the α2A subtype, which is densely expressed in the PFC, locus coeruleus, and brainstem.[7][8][9] This selectivity is thought to contribute to its more favorable side-effect profile, with less sedation compared to clonidine.[8][10]

Postsynaptic Action in the Prefrontal Cortex

In the PFC, guanfacine primarily acts on postsynaptic α2A-receptors located on the dendritic spines of pyramidal neurons.[7][11][12] This is a key distinction from the classical presynaptic autoreceptor function that inhibits norepinephrine (B1679862) (NE) release.[9] Stimulation of these postsynaptic receptors strengthens PFC network connectivity, which is essential for working memory, behavioral inhibition, and attention regulation.[11][13]

The signaling cascade initiated by guanfacine binding involves:

-

G-Protein Coupling: The α2A-receptor is coupled to an inhibitory G-protein (Gi).[7]

-

Inhibition of Adenylyl Cyclase: Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][12][13]

-

Ion Channel Modulation: The decrease in cAMP signaling leads to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) and potassium (K+) channels on the dendritic spines.[12][14][15]

-

Enhanced Neuronal Firing: By closing these ion channels, which normally leak current and weaken synaptic signals, guanfacine stabilizes the membrane potential of the dendritic spine. This enhances the efficacy of synaptic transmission and strengthens the signal-to-noise ratio of PFC network firing.[11][14][16]

This process ultimately improves the cognitive functions subserved by the PFC, such as working memory, planning, and the top-down control of attention and behavior.[2][5]

Receptor Selectivity

Guanfacine's selectivity for the α2A-adrenergic receptor subtype over α2B and α2C is a critical aspect of its pharmacological profile. This allows for targeted modulation of PFC circuits with a reduced incidence of the sedative and hypotensive effects associated with less selective agonists that act on all α2 subtypes.[7][9]

| Parameter | Value | Reference |

| Receptor Selectivity | α2A > α2C > α2B | [7] |

| Relative Affinity | ~15-20x more selective for α2A than other α2 subtypes | [9] |

| Relative Affinity | ~60x greater for α2A than α2B; ~20x greater than α2C | [7] |

Pharmacokinetic Properties

Understanding the pharmacokinetic profile of guanfacine is essential for designing animal studies, particularly for determining dosing regimens and sampling time points. The following table summarizes key parameters primarily derived from human studies, which often guide preclinical research.

| Parameter | Value | References |

| Bioavailability (Oral) | ~70-80% | [14] |

| Time to Peak (Tmax) | ~1–4 hours | [14] |

| Elimination Half-Life | ~17 hours | [14][17] |

| Protein Binding | ~70% | [14] |

| Metabolism | Hepatic, primarily via CYP3A4 | [14][18] |

| Primary Excretion Route | Renal (~60-80% of dose) | [14][17] |

Experimental Protocols in Neuroscience Research

Guanfacine is widely used in animal models to investigate cognitive enhancement and to model the treatment of neuropsychiatric disorders like ADHD.

Animal Models

-

Spontaneously Hypertensive Rat (SHR): The SHR is the most widely validated animal model for ADHD, exhibiting key behavioral phenotypes including hyperactivity, impulsivity, and attention deficits.[19] Guanfacine has been shown to normalize these behaviors in SHRs.[19][20]

-

Neurofibromatosis Type 1 (Nf1+/-) Mouse Model: These mice recapitulate ADHD-like symptoms, such as deficits in behavioral inhibition and hyperactivity, which are ameliorated by guanfacine treatment.[21][22]

-

Dopamine (B1211576) Transporter Knockout (DAT-KO) Rats: These rats exhibit a hyperdopaminergic state and are used to study the interplay between dopamine and norepinephrine systems in regulating attention.[23]

Behavioral Assays

Detailed methodologies for assessing the effects of guanfacine on cognition and behavior are crucial for reproducible research.

-

Protocol for Assessing Impulsivity and Hyperactivity:

-

Model: Nf1+/- mice.[21]

-

Apparatus: Open field arena for hyperactivity; Delay Discounting Task (DDT) chamber for impulsivity.[21]

-

Procedure:

-

Administer guanfacine (e.g., 0.3 mg/kg, i.p.) or vehicle (0.9% saline).[21][22]

-

For hyperactivity, place the mouse in the open field arena and record distance traveled for a set duration.[21]

-

For impulsivity (DDT), train mice to choose between a small, immediate reward and a larger, delayed reward. After drug administration, measure the percentage of choices for the larger, delayed reward. An increase indicates reduced impulsivity.[21]

-

-

-

Protocol for Assessing Sustained Attention and Working Memory:

-

Model: Spontaneously Hypertensive Rat (SHR).[19]

-

Apparatus: Five-choice serial reaction time task (5-CSRTT) or a delayed response task apparatus.

-

Procedure:

-

Rats are trained to a stable baseline performance.

-

Administer guanfacine (e.g., 0.075 - 0.6 mg/kg, i.p.) or vehicle approximately 30 minutes before the test session.[19]

-

Measure parameters such as accuracy, omissions (attention), premature responses (impulsivity), and correct responses after a delay (working memory).[5][19]

-

-

Electrophysiology

-

Objective: To determine guanfacine's effect on neuronal excitability and ion channel function.

-

Methodology: Whole-cell patch-clamp recordings from pyramidal neurons in acute brain slices of the PFC.[24]

-

Protocol Outline:

-

Prepare acute coronal slices (e.g., 300 µm) of the PFC from young rats.

-

Induce epileptiform discharges using a pro-epileptic extracellular solution (e.g., zero Mg2+).

-

Obtain whole-cell recordings from layer V pyramidal neurons.

-

Bath-apply guanfacine (e.g., 10-100 µM) and record changes in the frequency of epileptiform events or specific ion currents (e.g., voltage-gated sodium currents).[24]

-

Note: Studies have shown guanfacine can inhibit neuronal excitability and sodium currents, sometimes independently of α2A-receptor activation at higher concentrations.[24]

-

In Vivo Microdialysis

-

Objective: To measure real-time changes in extracellular neurotransmitter levels in specific brain regions.

-

Methodology: Microdialysis probes are stereotaxically implanted in brain regions of interest (e.g., PFC, locus coeruleus) in freely moving animals.[25]

-

Protocol Outline:

-

Implant microdialysis probes in the target brain region(s) of an anesthetized rat.

-

After recovery, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect dialysate samples at regular intervals to establish a stable baseline of neurotransmitter levels (e.g., norepinephrine, dopamine).

-

Administer guanfacine systemically (e.g., via osmotic pump for chronic studies) or locally via reverse dialysis.[25][26]

-

Continue collecting samples and analyze neurotransmitter concentrations using high-performance liquid chromatography (HPLC).

-

Quantitative Data Summary

The following tables provide a summary of effective dosages used in various animal models and research contexts.

Table 5.1: Effective Doses of Guanfacine in Animal Models

| Animal Model | Dose Range | Route | Observed Effects | References |

| Spontaneously Hypertensive Rat (SHR) | 0.3 - 0.6 mg/kg | i.p. | Normalized hyperactivity, impulsiveness, and attention deficits | [19][20] |

| Neurofibromatosis Type 1 (Nf1+/-) Mouse | 0.3 mg/kg | i.p. | Reduced impulsivity and hyperactivity | [21][22] |

| Pigtail Macaques | 0.2 - 0.6 mg/kg | N/A | Evaluated for effects on cocaine-related cognitive impairments | [27] |

| Dopamine Transporter KO Rat | N/A | N/A | Improved spatial working memory and prepulse inhibition | [23] |

| Hypertensive Rats | 0.3 - 5 mg/kg | Oral | Dose-dependent reduction in blood pressure | [28] |

Logical Relationships and Therapeutic Hypothesis

Guanfacine's therapeutic benefits in disorders like ADHD are hypothesized to stem directly from its molecular action of strengthening synaptic connections in the PFC. This enhancement of "top-down" cortical control allows for better regulation of attention, behavior, and emotion.

Conclusion

This compound is a powerful tool for neuroscience research, offering selective modulation of α2A-adrenergic receptors to probe the function of the prefrontal cortex and its role in cognition and behavior. Its ability to enhance PFC network firing provides a direct mechanism for improving executive functions.[2][11] By utilizing the detailed protocols and quantitative data presented in this guide, researchers can effectively employ guanfacine to investigate the neurobiological underpinnings of cognitive control and explore novel therapeutic strategies for disorders characterized by PFC dysfunction.

References

- 1. Animal pharmacology of guanfacine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Alpha-2 Agonists in ADHD [medscape.org]

- 6. droracle.ai [droracle.ai]

- 7. View of Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD) [actaspsiquiatria.es]

- 8. droracle.ai [droracle.ai]

- 9. m.youtube.com [m.youtube.com]

- 10. droracle.ai [droracle.ai]

- 11. Guanfacine for the Treatment of PFC Disorders | Arnsten Lab [medicine.yale.edu]

- 12. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmacyfreak.com [pharmacyfreak.com]

- 15. researchgate.net [researchgate.net]

- 16. dovepress.com [dovepress.com]

- 17. Pharmacokinetics and metabolism of guanfacine in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Guanfacine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. The alpha-2A adrenoceptor agonist guanfacine improves sustained attention and reduces overactivity and impulsiveness in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The alpha-2A adrenoceptor agonist guanfacine improves sustained attention and reduces overactivity and impulsiveness in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Guanfacine treatment improves ADHD phenotypes of impulsivity and hyperactivity in a neurofibromatosis type 1 mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Noradrenergic Modulation of Learned and Innate Behaviors in Dopamine Transporter Knockout Rats by Guanfacine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Chronic Administrations of Guanfacine on Mesocortical Catecholaminergic and Thalamocortical Glutamatergic Transmissions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Alpha 2A adrenergic receptor agonist, guanfacine, attenuates cocaine-related impairments of inhibitory response control and working memory in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pharmacology of guanfacine - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanfacine Hydrochloride: A Deep Dive into its Role in Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Guanfacine (B1203898) hydrochloride, a selective alpha-2A adrenergic receptor agonist, has emerged as a significant pharmacological tool in the exploration of cognitive function, particularly in disorders characterized by prefrontal cortex (PFC) dysfunction such as Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide synthesizes key findings from preclinical and clinical studies, providing an in-depth look at its mechanism of action, experimental applications, and quantitative effects on cognitive domains.

Core Mechanism of Action: Strengthening Prefrontal Cortex Connectivity

Guanfacine's pro-cognitive effects are primarily attributed to its high affinity for alpha-2A adrenergic receptors located on the dendritic spines of pyramidal cells in the prefrontal cortex.[1][2] By stimulating these postsynaptic receptors, guanfacine mimics the endogenous effects of norepinephrine (B1679862) (NE), initiating a signaling cascade that strengthens synaptic connections and enhances the fidelity of neuronal firing.[3][4][5]

The key intracellular signaling pathway involves the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production.[3][5] This reduction in cAMP leads to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) and potassium (KCNQ) channels.[3][6] The closure of these channels strengthens network connectivity, increases the firing rate of PFC neurons, and ultimately improves the top-down executive control of behavior, attention, and emotion.[3][7][8]

Quantitative Effects on Cognitive Function: A Summary of Key Findings

The following tables summarize the quantitative data from various studies investigating the effects of guanfacine hydrochloride on cognitive performance in both animal models and human subjects.

Table 1: Effects of Guanfacine in Animal Models

| Species | Cognitive Domain | Task | Guanfacine Dose | Key Finding | Reference |

| Aged Rhesus Monkeys | Working Memory | Delayed Response Test | 0.5 mg/kg (systemic) | Significantly improved spatial working memory performance. | [9] |

| Aged Rhesus Monkeys | Attention | Continuous Performance Task | 0.0015 mg/kg (i.m.) | Decreased omission errors by 50.8 ± 4.3%. | [9][10] |

| Rats | Working Memory | Delayed Alternation Task | 0.1 mg/kg (s.c.) daily for 3 weeks | Prevented stress-induced impairment in working memory performance. | [11] |

| Rats | Inhibitory Control | 5-Choice Serial Reaction Time Task (5C-SRTT) | 0.1–1.0 mg/kg (i.p.) | Dose-dependently decreased premature and timeout responses associated with cocaine. | [12] |

| Monkeys | Working Memory | Delayed Match-to-Sample (DMTS) | 0.4 mg/kg (i.m.) | Attenuated cocaine-induced impairments in accuracy at long delay intervals. | [12] |

| Wild-type Mice | Working Memory | Not specified | Not specified | Systemic administration improved working memory performance. | [13] |

| α2A-AR Mutant Mice | Working Memory | Not specified | Not specified | No improvement in working memory, demonstrating receptor specificity. | [13] |

Table 2: Effects of Guanfacine in Human Studies

| Population | Cognitive Domain | Task | Guanfacine Dose | Key Finding | Reference |

| Children with ADHD (7-14 years) | Working Memory | Composite score from multiple tests | Mean 2.2-2.4 mg/day | Combination with d-methylphenidate showed greater improvement than guanfacine alone. | [14][15] |

| Cognitively Normal Older Adults (>75 years) | Working Memory & Executive Function | Prefrontal Executive Function (PEF6) z-score | 0.1 mg or 0.5 mg daily for 12 weeks | No significant improvement compared to placebo. | [9][16][17] |

| Healthy Male Volunteers | Multiple Cognitive Domains | Verbal/non-verbal memory, working memory, executive functions | 1 or 2 mg (single dose) | No statistically significant effects on any cognitive measures tested. | [9] |

| Schizophrenia Patients | Multiple Cognitive Domains | Various tests | Titrated up to 2 mg daily for 4 weeks | Failed to improve any of the cognitive measures tested compared to placebo. | [9] |

Detailed Experimental Protocols

A thorough understanding of the methodologies employed in these studies is crucial for interpretation and future research design.

Animal Studies Protocol: A General Workflow

Rodent Studies (e.g., 5-Choice Serial Reaction Time Task):

-

Subjects: Male rats are often used.

-

Apparatus: A five-aperture operant chamber with a food magazine.

-

Training: Rats are trained to detect a brief visual stimulus presented in one of the five apertures and respond by poking their nose into the correct aperture to receive a food reward.

-

Procedure: A trial begins with the illumination of the food magazine light. After a fixed or variable inter-trial interval (ITI), a light stimulus is presented in one of the apertures for a short duration (e.g., 1.0 sec).

-

Drug Administration: this compound is typically dissolved in saline and administered intraperitoneally (i.p.) at varying doses (e.g., 0.1–1.0 mg/kg) prior to the testing session.[12]

-

Measured Parameters:

-

% Correct: ((# correct responses / (# correct + # incorrect responses)) * 100)

-

% Omissions: Failure to respond.

-

Premature Responses: Responses made before the stimulus presentation.

-

Perseverative Responses: Repeated responses in the same aperture.[12]

-

Non-Human Primate Studies (e.g., Delayed Match-to-Sample):

-

Subjects: Aged rhesus monkeys are frequently used to model age-related cognitive decline.

-

Task: The monkey is presented with a sample stimulus. After a delay period of varying length, the sample and one or more distractor stimuli are presented, and the monkey must select the original sample to receive a reward.

-

Drug Administration: Guanfacine is administered intramuscularly (i.m.) at doses ranging from 0.0015 mg/kg to 0.5 mg/kg.[9][10]

-

Measured Parameters:

-

Accuracy: Percentage of correct responses at different delay intervals.

-

Reaction Time: Time to make a response.

-

Human Clinical Trial Protocol: A General Workflow

Example: Study in Children with ADHD:

-

Participants: Children aged 7–14 years diagnosed with ADHD.[14]

-

Design: A multi-week (e.g., 8-week) double-blind, randomized, controlled trial.[14]

-

Treatment Arms:

-

Dosage: Guanfacine doses are typically titrated to an effective and tolerable level, with mean final daily doses around 2.2-2.4 mg.[14]

-

Cognitive Assessments: A battery of tests is used to assess various cognitive domains. These are often grouped into composite scores for:

-

Working Memory

-

Response Inhibition

-

Reaction Time

-

Reaction Time Variability[14]

-

-

Primary Outcome Measures: Change from baseline in scores on standardized rating scales (e.g., ADHD Rating Scale - ADHD-RS) and cognitive test performance.[18]

Conclusion and Future Directions

This compound has proven to be a valuable compound for dissecting the neurochemical underpinnings of cognitive functions mediated by the prefrontal cortex. Its selective action on alpha-2A adrenergic receptors provides a targeted approach to modulating PFC network activity. While preclinical studies in animal models have consistently demonstrated its cognitive-enhancing properties, particularly in tasks of working memory and attention, the results from human clinical trials are more varied.[9] Efficacy is well-established in the treatment of ADHD in children and adolescents, but its benefits in other populations, such as cognitively normal older adults or individuals with schizophrenia, have not been consistently demonstrated.[9][14][18]

Future research should focus on elucidating the specific patient populations and cognitive deficits that are most responsive to guanfacine treatment. Further investigation into the long-term effects of guanfacine on dendritic spine morphology and synaptic plasticity in the PFC could provide deeper insights into its therapeutic mechanisms.[5][11] Additionally, exploring the potential synergistic effects of guanfacine with other pharmacological agents that target different neurotransmitter systems may open new avenues for the treatment of complex cognitive disorders.

References

- 1. droracle.ai [droracle.ai]

- 2. View of Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD) [actaspsiquiatria.es]

- 3. Guanfacine for the Treatment of Cognitive Disorders: A Century of Discoveries at Yale - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Guanfacine for the Treatment of PFC Disorders | Arnsten Lab [medicine.yale.edu]

- 5. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. knowledge.caribencana.id [knowledge.caribencana.id]

- 8. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alzdiscovery.org [alzdiscovery.org]

- 10. Effects of the Alpha-2 Adrenoceptor Agonist Guanfacine on Attention and Working Memory in Aged Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Alpha 2A adrenergic receptor agonist, guanfacine, attenuates cocaine-related impairments of inhibitory response control and working memory in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cognitive Effects of Stimulant, Guanfacine, and Combined Treatment in Child and Adolescent Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scholars.mssm.edu [scholars.mssm.edu]

- 17. researchgate.net [researchgate.net]

- 18. Evaluating this compound in the Treatment of Attention Deficit Hyperactivity Disorder (ADHD) in Adult Patients: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Guanfacine Hydrochloride and Norepinephrine Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract